4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate
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Overview
Description
4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a pyrazole core. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate typically involves multi-step organic reactions. The starting materials often include 4-(dimethylamino)benzaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction conditions usually require a base catalyst, such as sodium hydroxide, and an organic solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and reduce the risk of human error. Additionally, industrial-scale synthesis may incorporate advanced purification techniques like chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another precursor used in the synthesis.
4-(Dimethylamino)phenyl)methylene derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 4-((4-(Dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monoacetate lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
83783-64-6 |
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Molecular Formula |
C16H21N5O3 |
Molecular Weight |
331.37 g/mol |
IUPAC Name |
acetic acid;(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazole-1-carboximidamide |
InChI |
InChI=1S/C14H17N5O.C2H4O2/c1-9-12(13(20)19(17-9)14(15)16)8-10-4-6-11(7-5-10)18(2)3;1-2(3)4/h4-8H,1-3H3,(H3,15,16);1H3,(H,3,4)/b12-8-; |
InChI Key |
XUISXJNJUZTIPU-JCTPKUEWSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C(=N)N.CC(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C(=N)N.CC(=O)O |
Origin of Product |
United States |
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